2-Methoxypyridine-3-boronic acid
Overview
Description
2-Methoxypyridine-3-boronic acid, with the chemical formula C6H8BNO3, is an organoboron compound characterized by its methoxy and boronic acid functional groups . This white crystalline solid is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2-Methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is often used in functional group transformations, where it undergoes Suzuki coupling reactions to connect its molecular fragment to the target molecular structure .
Biochemical Pathways
The key biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway can lead to the formation of new carbon–carbon bonds, which is crucial in the synthesis of various pharmaceuticals and agrochemicals .
Pharmacokinetics
It’s worth noting that the compound’s stability and readiness for preparation contribute to its bioavailability .
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various pharmaceuticals and agrochemicals . Additionally, the compound can be transformed into nitrogen or oxygen atoms under appropriate carbon-heteroatom coupling conditions .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Methoxypyridine-3-boronic acid plays a significant role in biochemical reactions. It is often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In these reactions, this compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
At the molecular level, this compound participates in the transmetalation process during Suzuki-Miyaura cross-coupling reactions . This involves the transfer of the organoboron reagent from boron to palladium . This mechanism allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds.
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 140-144°C , suggesting that it is stable at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxypyridine-3-boronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses a metal to replace a hydrogen atom at a specific position on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the pyridine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
2-Methoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters and other boron-containing compounds.
Reduction: Boranes and other reduced boron compounds.
Substitution: Various biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
2-Methoxypyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methoxypyridine-3-boronic acid can be compared with other similar compounds, such as:
2-Methylpyridine-3-boronic acid: Similar in structure but with a methyl group instead of a methoxy group.
3-Methoxypyridine-4-boronic acid: Similar but with the boronic acid group at a different position on the pyridine ring.
2-Morpholinopyridine-3-boronic acid: Contains a morpholine group, offering different reactivity and applications.
Uniqueness: this compound is unique due to its combination of a methoxy group and a boronic acid group on the pyridine ring, providing distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLYUXUHWBCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376383 | |
Record name | 2-Methoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163105-90-6 | |
Record name | 2-Methoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxypyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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